molecular formula C24H28N6O3 B4944301 1-(2-Methoxyphenyl)-3-[2-[1-(3-pyridin-2-ylpropanoyl)piperidin-4-yl]pyrazol-3-yl]urea

1-(2-Methoxyphenyl)-3-[2-[1-(3-pyridin-2-ylpropanoyl)piperidin-4-yl]pyrazol-3-yl]urea

Cat. No.: B4944301
M. Wt: 448.5 g/mol
InChI Key: QLRJDLDSASQJBM-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-[2-[1-(3-pyridin-2-ylpropanoyl)piperidin-4-yl]pyrazol-3-yl]urea is a complex organic compound with potential applications in various scientific fields. Its structure includes a methoxyphenyl group, a pyridinylpropanoyl group, and a piperidinylpyrazolyl group, making it a unique molecule for research and industrial purposes.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-[2-[1-(3-pyridin-2-ylpropanoyl)piperidin-4-yl]pyrazol-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O3/c1-33-21-8-3-2-7-20(21)27-24(32)28-22-11-15-26-30(22)19-12-16-29(17-13-19)23(31)10-9-18-6-4-5-14-25-18/h2-8,11,14-15,19H,9-10,12-13,16-17H2,1H3,(H2,27,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRJDLDSASQJBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=CC=NN2C3CCN(CC3)C(=O)CCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Methoxyphenyl)-3-[2-[1-(3-pyridin-2-ylpropanoyl)piperidin-4-yl]pyrazol-3-yl]urea involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the methoxyphenyl and pyridinylpropanoyl intermediates, followed by their coupling with the piperidinylpyrazolyl moiety. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity. Industrial production methods may include batch or continuous processes, depending on the scale of production.

Chemical Reactions Analysis

1-(2-Methoxyphenyl)-3-[2-[1-(3-pyridin-2-ylpropanoyl)piperidin-4-yl]pyrazol-3-yl]urea undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.

Scientific Research Applications

1-(2-Methoxyphenyl)-3-[2-[1-(3-pyridin-2-ylpropanoyl)piperidin-4-yl]pyrazol-3-yl]urea has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: It may be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-3-[2-[1-(3-pyridin-2-ylpropanoyl)piperidin-4-yl]pyrazol-3-yl]urea involves its interaction with molecular targets such as enzymes, receptors, or cellular pathways. The compound’s structure allows it to bind to specific sites, modulating biological activities and eliciting desired effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

1-(2-Methoxyphenyl)-3-[2-[1-(3-pyridin-2-ylpropanoyl)piperidin-4-yl]pyrazol-3-yl]urea can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Examples include other urea derivatives with methoxyphenyl, pyridinyl, or piperidinyl groups.

    Uniqueness: The specific combination of functional groups in this compound provides distinct chemical and biological properties, making it valuable for targeted research and applications.

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